molecular formula C18H27FN2O4 B3043484 Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 874801-05-5

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No.: B3043484
CAS No.: 874801-05-5
M. Wt: 354.4 g/mol
InChI Key: RLDWIYHFCSVJDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group, a 2-hydroxypropyl linker, and a 4-fluorophenoxy substituent. It is commonly used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules targeting enzymes or receptors, such as kinase or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O4/c1-18(2,3)25-17(23)21-10-8-20(9-11-21)12-15(22)13-24-16-6-4-14(19)5-7-16/h4-7,15,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWIYHFCSVJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group is introduced through an epoxide ring-opening reaction with a suitable epoxide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The fluorophenoxy group can be reduced to form a hydroxyphenyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydroxyphenyl derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Activity

Research has indicated that compounds similar to this compound exhibit activity at serotonin and dopamine receptors, which are crucial for the treatment of psychiatric disorders. A study demonstrated that derivatives of this compound could modulate neurotransmitter systems, providing insights into their potential use as antidepressants or anxiolytics .

Anticancer Research

The compound's unique structure allows for exploration in anticancer drug development. Preliminary studies have shown that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A series of experiments assessed the cytotoxicity of related piperazine compounds against breast and lung cancer cell lines. Results indicated that modifications to the piperazine structure could enhance selectivity and potency against cancer cells while minimizing effects on normal cells . This suggests that this compound may warrant further investigation for anticancer applications.

Neuropharmacology

Given its potential CNS activity, this compound is also being studied for neuropharmacological applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

A recent study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent functionalization with fluorophenoxy and hydroxypropyl groups.

Table: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Ring ClosurePiperazineHeat
2Alkylationtert-ButanolAcidic
3SubstitutionFluorophenolBase

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups are widely employed in drug discovery due to their modular synthesis and tunable physicochemical properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Synthesis Yield Melting Point (°C) Biological Relevance Reference
Target compound 4-fluorophenoxy, 2-hydroxypropyl Discontinued N/A Intermediate for bioactive molecules
WK-10 (WK-10) 3-fluoro-9H-carbazol-9-yl, 2-hydroxypropyl 29% 71–73 DNMT1 inhibitor (anticancer potential)
WK-26 (WK-26) Difluoro-carbazolyl, hydroxymethyl-piperazine 29% 74–76 Dual DNMT1 inhibitor
Parchem 909616 5-bromo-2-(trifluoromethoxy)phenyl sulfonyl N/A N/A Sulfonamide-based enzyme modulator
tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Trifluoromethylphenyl, formyl N/A N/A Aldehyde intermediate for bioconjugation
EN300-6295424 Hydroxymethyl, 2-azabicyclo[2.1.1]hexane N/A N/A Bridged piperazine for CNS drug design

Fluorophenoxy Derivatives

The target compound and WK-10 () share a 2-hydroxypropyl linker but differ in their aromatic substituents. However, WK-10’s carbazole moiety confers DNMT1 inhibitory activity (IC₅₀ = 1.2 µM), which is absent in the target compound .

Aromatic/Substituted Aryl Derivatives

Compounds like Parchem 909616 () and the trifluoromethylphenyl derivative () replace the fluorophenoxy group with electron-deficient aryl sulfonyl or formyl groups. These modifications increase electrophilicity, making them suitable for nucleophilic substitution reactions in drug conjugates .

Heterocyclic and Functionalized Derivatives

  • WK-26 () incorporates a hydroxymethyl-piperazine and carbazole groups, enhancing DNA-binding affinity compared to the target compound. Its higher molecular weight (717.33 g/mol vs. ~400 g/mol for simpler analogs) may limit blood-brain barrier penetration .
  • EN300-6295424 () uses a bicyclic scaffold to restrict piperazine conformation, improving selectivity for neurological targets .

Research Implications

The target compound’s discontinued status () highlights its niche use compared to bioactive derivatives like WK-10/WK-25. Future studies could explore:

  • Bioisosteric Replacement: Swapping 4-fluorophenoxy with carbazolyl groups to enhance DNMT1 inhibition.
  • Prodrug Development : Leveraging the hydroxyl group for ester-based prodrugs to improve bioavailability.

Biological Activity

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate (CAS: 874801-05-5) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group, a fluorophenoxy group, and a hydroxypropyl group. Its molecular formula is C18H27FN2O4C_{18}H_{27}FN_{2}O_{4} with a molecular weight of approximately 354.42 g/mol. The structural uniqueness of this compound arises from the combination of these functional groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It is believed to modulate the activity of specific receptors or enzymes, potentially affecting signaling pathways involved in various physiological processes.

1. Binding Affinity Studies

Research has indicated that compounds similar to this compound exhibit significant binding affinities for human histamine H3 receptors (hH3R). For instance, studies on related compounds demonstrated binding affinities ranging from Ki=16.0K_i=16.0 to 120nM120\,nM . Such interactions suggest potential applications in treating conditions like sleep disorders and cognitive dysfunctions.

2. Pharmacological Effects

The compound has been explored for its pharmacological properties, including:

  • Anticonvulsant Activity : Similar derivatives have shown promising results in models of seizure activity, indicating potential utility in epilepsy treatment .
  • Cognitive Enhancement : Some studies suggest pro-cognitive effects, making it a candidate for further investigation in neurodegenerative diseases .

3. Synthetic Applications

This compound serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals, highlighting its versatility beyond biological applications .

Case Studies and Research Findings

Study ReferenceFindings
Investigated binding properties at hH3R; compounds showed significant affinity and anticonvulsant activity.
Explored various derivatives for antibacterial activity; highlighted the importance of structural modifications for enhanced efficacy.
Reviewed synthetic approaches for piperazine-containing drugs; emphasized the role of substituents in modulating biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses unique properties when compared to other piperazine derivatives:

Compound NameKey Differences
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateContains a bromophenyl group, affecting reactivity and biological profile.
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylateFeatures a trifluoromethyl group, imparting distinct electronic properties compared to the fluorophenoxy group.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step functionalization of the piperazine core. A general approach involves:

  • Step 1 : Coupling a Boc-protected piperazine with a fluorophenoxypropyl intermediate under nucleophilic substitution conditions. For example, tert-butyl piperazine-1-carboxylate derivatives are often reacted with epoxide or halide intermediates in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or MeCN .
  • Step 2 : Hydroxyl group introduction via controlled hydrolysis or oxidation-reduction sequences. For instance, epoxide ring-opening with water under acidic or basic conditions can yield the 2-hydroxypropyl moiety .
  • Optimization : Reaction efficiency is improved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nucleophile), temperature (40–80°C), and catalyst use (e.g., Pd for cross-coupling steps) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the fluorophenoxy protons show splitting patterns consistent with para-substitution .
  • LCMS/HPLC : High-resolution mass spectrometry (HRMS) validates molecular weight, and reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in related piperazine derivatives (e.g., triclinic crystal system with α, β, γ angles close to 90°) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be systematically addressed during characterization?

  • Step 1 : Verify solvent and impurity contributions (e.g., residual DMF in ¹H NMR at ~2.7–2.9 ppm).
  • Step 2 : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can distinguish between axial/equatorial protons in the piperazine ring .
  • Step 3 : Cross-validate with alternative methods like IR spectroscopy (e.g., carbonyl stretch at ~1680–1700 cm⁻¹ for the Boc group) or elemental analysis .
  • Case Study : In a 2021 study, unexpected doublets in ¹H NMR were traced to incomplete Boc deprotection, resolved by repeating the reaction with excess TFA in DCM .

Q. What strategies are effective in designing analogues for structure-activity relationship (SAR) studies targeting biological activity?

  • Core Modifications : Replace the 4-fluorophenoxy group with other aryl ethers (e.g., 4-chloro or pyridinyl) to assess electronic effects on receptor binding .
  • Side Chain Variations : Introduce alkyl or acyl groups at the hydroxyl position to study steric vs. hydrogen-bonding contributions. For example, esterification of the 2-hydroxypropyl group improved log P in dopamine D2 receptor analogs .
  • Methodology : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities before synthesis. Experimental validation via radioligand assays or cellular uptake studies is critical .

Q. How can synthetic yields be improved when scaling up reactions involving sensitive functional groups (e.g., Boc-protected amines)?

  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent Boc group hydrolysis.
  • Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to achieve >70% yield in arylations, as demonstrated in tert-butyl piperazine derivatives .
  • Workflow : Employ column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., EtOH/H₂O) for purification. For example, a 2021 automated synthesis achieved 45% isolated yield via Si-Trisamine column purification .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Variable Testing Conditions : Compare assay parameters (e.g., cell line, incubation time). For instance, IC₅₀ values in cancer cell lines vary by >10-fold depending on serum concentration .
  • Metabolic Stability : Assess if differences arise from esterase-mediated hydrolysis of the Boc group in vivo vs. in vitro. LCMS monitoring of plasma stability can clarify this .
  • Statistical Validation : Replicate studies with triplicate samples and use ANOVA to confirm significance. A 2016 study addressed conflicting cytotoxicity data by standardizing MTT assay protocols across labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

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